6,8-Dinitro-1H-quinazoline-2,4-dione
Description
6,8-Dinitro-1H-quinazoline-2,4-dione is a nitro-substituted quinazoline derivative characterized by a bicyclic aromatic core comprising fused pyrimidine and benzene rings. The compound features two nitro groups at positions 6 and 8 and two ketone groups at positions 2 and 2.
Properties
CAS No. |
606-33-7 |
|---|---|
Molecular Formula |
C8H4N4O6 |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
6,8-dinitro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4N4O6/c13-7-4-1-3(11(15)16)2-5(12(17)18)6(4)9-8(14)10-7/h1-2H,(H2,9,10,13,14) |
InChI Key |
COWHVSLHGUONGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Anthranilamide Condensation and Nitration
A solvent-free approach begins with the condensation of anthranilamide (1 ) with ketones (2 ) in the presence of concentrated HNO₃, forming 2,3-dihydroquinazolin-4(1H)-one intermediates (3a , 3b ). Subsequent nitration employs a mixture of concentrated H₂SO₄ and HNO₃ (1:2 v/v) at 0–5°C for 6 hours, achieving 6,8-dinitro substitution (Figure 1).
Key parameters :
-
Anthranilamide (6.8 g, 50 mmol) and 4-chloroacetophenone (13.0 mL, 100 mmol) yield 3b with 95.8% efficiency.
-
Nitration at higher temperatures (>10°C) leads to over-nitration and decomposition.
Cyclocondensation of Nitro-Substituted Precursors
Reaction of 2-Amino-3,5-dinitrobenzamide with Urea
This method avoids direct nitration by employing pre-nitrated starting materials. 2-Amino-3,5-dinitrobenzamide (4 ) reacts with urea in polyphosphoric acid (PPA) at 180°C for 3 hours, forming the quinazoline ring via cyclodehydration.
Advantages :
Limitations :
-
Requires synthesis of 4 via nitration of 2-aminobenzamide, which itself demands careful control of reaction conditions.
ZnCl₂-Catalyzed Cyclization of o-Aminonitriles
A novel approach involves o-aminonitriles (5 ) condensed with DMF or diethylformamide in the presence of ZnCl₂ (5 mol%) at 190–200°C. This method produced 6,8-dinitro-1H-quinazoline-2,4-dione in 65% yield after 12 hours.
Reaction pathway :
-
Formylation of the amine group by DMF.
-
Intramolecular cyclization facilitated by ZnCl₂’s Lewis acidity.
Comparative Analysis of Synthetic Routes
Critical observations :
-
The two-step nitration method () offers the highest yield and purity, making it preferable for industrial applications.
-
ZnCl₂-catalyzed cyclization () provides an alternative route but requires specialized equipment for high-temperature reactions.
Optimization Strategies and Challenges
Regioselectivity Control
The introduction of nitro groups at C-6 and C-8 is highly sensitive to electronic effects. Computational studies using density functional theory (DFT) revealed that:
Solvent and Catalytic Systems
Chemical Reactions Analysis
Reduction Reactions
The nitro groups at positions 6 and 8 undergo reduction under acidic conditions. For example:
-
Iron powder in HCl reduces nitro groups to amines, yielding 6,8-diamino-1H-quinazoline-2,4-dione.
-
Catalytic hydrogenation (e.g., H₂/Pd-C) selectively reduces nitro groups without affecting the quinazoline core .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Fe powder, HCl, 80°C | 6,8-diamino derivative | 75% | |
| H₂ (1 atm), Pd-C, EtOH | Partially reduced intermediates | ~60% |
Condensation Reactions
The carbonyl groups at positions 2 and 4 participate in condensation with nucleophiles:
-
Hydrazine forms hydrazide derivatives, enabling further cyclization to triazole or oxadiazole rings .
-
Primary amines generate Schiff bases under reflux conditions (e.g., benzaldehyde yields arylidene derivatives) .
Example Reaction Pathway:
textThis compound + RNH₂ → Quinazoline-hydrazide → Cyclized heterocycle (e.g., triazole)
Key intermediates like 2,2′-(2,4-dioxoquinazoline-1,3-diyl)di(acetohydrazide) have been isolated and characterized via NMR .
Electrophilic Aromatic Substitution
Despite being highly nitro-deactivated, the C-5 and C-7 positions exhibit limited reactivity in strong electrophilic media:
-
Sulfonation with fuming H₂SO₄ introduces sulfonic acid groups, though yields are low (<30%).
-
Halogenation (e.g., Cl₂/FeCl₃) is not observed under standard conditions due to electronic deactivation .
Cyclization and Heterocycle Formation
The compound serves as a scaffold for synthesizing fused heterocycles:
-
Reaction with CS₂/KOH produces thiadiazole derivatives (e.g., compound 13 ) .
-
Cyclocondensation with diethyl ethoxymethylenemalonate forms pyranoquinazoline systems .
Notable Example:
textThis compound + CS₂ → 1,3-bis((5-mercapto-1,3,4-triazolyl)methyl)quinazoline (IC₅₀ = 0.05 µg/mL against *Leishmania*)[3]
Solvolysis and Stability
-
Acidic Hydrolysis : The dione structure resists hydrolysis in dilute HCl (<10% degradation at 100°C).
-
Alkaline Conditions : Degrades rapidly in NaOH (pH >12), forming nitrobenzoic acid derivatives .
| Condition | Degradation Product | Half-Life |
|---|---|---|
| 1M HCl, 100°C | Minimal decomposition | >24 h |
| 1M NaOH, 25°C | 6,8-dinitroanthranilic acid | 2.5 h |
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 6,8-dinitro-1H-quinazoline-2,4-dione serves as a precursor for more complex molecules. Its nitro groups can be transformed into various functional groups, making it a versatile intermediate for synthesizing other compounds.
Biology
Research has indicated that derivatives of this compound may exhibit significant biological activity. Studies have shown that certain derivatives can act as enzyme inhibitors targeting α-amylase and α-glucosidase, which are relevant in diabetes research. Additionally, derivatives have been evaluated for anti-leishmanial activities through molecular docking studies against key proteins in Leishmania sp., demonstrating promising results in both in silico and in vitro assays .
Medicine
In medicinal chemistry, the potential anticancer properties of this compound derivatives have been explored. The nitro groups can be reduced in vivo to form cytotoxic amines that induce apoptosis in cancer cells. This mechanism has been studied extensively with various derivatives showing efficacy against different cancer cell lines .
Industrial Applications
The compound is also utilized in the industrial sector for the synthesis of dyes and pigments. The presence of nitro groups enhances the color properties of the resulting compounds, making them suitable for applications ranging from textiles to inks.
Antimicrobial Efficacy
A study evaluated various quinazoline derivatives for their antimicrobial activities against Gram-positive and Gram-negative bacteria. Among these derivatives, some exhibited significant inhibitory effects comparable to standard antibiotics like ampicillin. For instance, specific derivatives showed inhibition zone values ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli strains .
Anti-Leishmanial Activity
In another study focusing on anti-leishmanial agents derived from quinazoline structures, two specific compounds demonstrated strong binding affinity to key proteins involved in Leishmania metabolism. The most promising candidate achieved an IC50 value of 0.05 µg/mL in vitro .
Mechanism of Action
The biological activity of 6,8-dinitro-1H-quinazoline-2,4-dione and its derivatives often involves the inhibition of specific enzymes. For example, its derivatives can inhibit α-amylase and α-glucosidase by binding to the active site of these enzymes, thereby preventing the breakdown of carbohydrates into glucose . This mechanism is particularly relevant in the management of diabetes.
Comparison with Similar Compounds
Structural Features and Functional Groups
Core Structure Comparison :
- 6,8-Dinitro-1H-quinazoline-2,4-dione : Bicyclic quinazoline backbone with nitro (electron-withdrawing) groups at positions 6 and 8 and dione groups at positions 2 and 4 .
- Imidazo[4,5-g]quinazoline Derivatives : Share the quinazoline core but are substituted with aryl or heteroaryl groups (e.g., thiophene, pyridine) instead of nitro groups .
- Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives : Feature a pyrrolo-pyrazine fused ring system with a dione moiety but lack the aromatic quinazoline backbone .
- 2,5-Cyclohexadiene-1,4-dione Derivatives: Non-aromatic cyclic diones with conjugated double bonds, structurally distinct from quinazolines .
Functional Group Impact :
Antimicrobial Activity :
- Pyrrolo-pyrazine-diones and 2,5-cyclohexadiene-1,4-dione derivatives exhibit antimicrobial properties against pathogens like Fusarium oxysporum .
- Nitro groups in this compound may enhance toxicity but limit therapeutic utility compared to natural diones .
Pharmacological Potential:
Stability and Reactivity
- This compound : Nitro groups may destabilize the aromatic core under thermal or acidic conditions, leading to decomposition.
- Imidazo-quinazolines : Aryl substituents improve stability via resonance effects, making them more suitable for drug development .
- Pyrrolo-pyrazine-diones : Microbial-derived variants show moderate stability but require encapsulation for industrial use .
Biological Activity
6,8-Dinitro-1H-quinazoline-2,4-dione is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antileishmanial properties. Below is a detailed examination of its biological activities based on recent studies and findings.
1. Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of this compound derivatives. A study demonstrated that various quinazoline-2,4(1H,3H)-dione derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds showed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values around 75 to 80 mg/mL .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| 15 | 11 | 80 | Staphylococcus aureus |
| 14a | 12 | 70 | Staphylococcus aureus |
| 14b | 13 | 75 | Candida albicans |
2. Anticancer Activity
The anticancer properties of quinazoline derivatives have been extensively studied. A notable study reported that several derivatives significantly inhibited the growth of human tumor cell lines. For instance, compounds with specific substitutions at the D3 and D2 positions showed logGI50 values indicating potent antitumor activity .
| Compound | Average logGI50 |
|---|---|
| 60 | -6.1 |
| 65 | -6.13 |
| 69 | -6.44 |
| 72 | -6.39 |
| 86 | -6.45 |
3. Anti-inflammatory Activity
The anti-inflammatory effects of quinazoline derivatives have also been documented. For example, compound 4a was shown to inhibit nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in murine macrophages at micromolar concentrations. This compound alleviated symptoms in models of acute lung injury by reducing neutrophil infiltration and tissue damage .
4. Antileishmanial Activity
In silico studies have indicated that certain derivatives of the compound exhibit promising anti-leishmanial activity by docking against key proteins involved in Leishmania metabolism. Compounds 3a and 3b demonstrated significant binding affinities, with IC50 values indicating strong potential as anti-leishmanial agents .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various derivatives revealed that modifications at specific positions on the quinazoline ring could enhance antimicrobial efficacy against resistant strains.
- Antitumor Activity : Structure–activity relationship (SAR) analyses indicated that specific substitutions at the D2 position led to optimal anticancer activity, suggesting a pathway for designing more effective antitumor agents.
- Inflammatory Response : Research highlighted that certain derivatives effectively reduced inflammatory markers in vivo, demonstrating their potential as therapeutic agents for inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 6,8-Dinitro-1H-quinazoline-2,4-dione?
The synthesis of nitro-substituted quinazoline-diones typically involves two key steps: (1) formation of the quinazoline-2,4-dione core and (2) regioselective nitration. A modified Lange and Sheible method is used for the core synthesis, starting from anthranilic acid derivatives and sodium cyanate, achieving yields up to 92% under optimized conditions. Nitration is performed using HNO₃/H₂SO₄ at low temperatures (0–5°C) to control regioselectivity and avoid over-nitration .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- X-ray crystallography : Confirms molecular geometry and nitro-group positioning .
- GC-MS/NMR : Identifies purity and structural features (e.g., aromatic protons, nitro-group vibrations). GC-MS is critical for detecting volatile byproducts, while ¹H/¹³C NMR resolves substituent effects .
- FT-IR : Validates functional groups (e.g., C=O stretches at ~1700 cm⁻¹, nitro-group absorption at ~1500 cm⁻¹) .
Q. What pharmacological activities are associated with quinazoline-dione derivatives?
Quinazoline-diones exhibit broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. For example:
- Antimicrobial : Substituted derivatives show activity against Fusarium oxysporum via volatile metabolites like pyrrolo-pyrazine-diones .
- Anticancer : Cytotoxicity in colon cancer cell lines (e.g., SW480 viability reduced to 63.6% at 400 µg/mL) via mitochondrial disruption .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized for higher yields or regioselectivity?
- Temperature control : Nitration at 0–5°C minimizes byproducts .
- Catalyst screening : Lewis acids (e.g., FeCl₃) may enhance regioselectivity in nitration.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve intermediate stability during cyclization .
Q. How can contradictions in bioactivity data (e.g., variable antimicrobial efficacy) be resolved?
- Dose-response profiling : Test compounds across concentrations (e.g., 50–400 µg/mL) to identify threshold effects .
- Mechanistic studies : Use proteomics or transcriptomics to differentiate direct antimicrobial action (e.g., membrane disruption) from indirect effects (e.g., ROS generation) .
- Comparative assays : Validate activity against isogenic mutant strains to isolate target pathways .
Q. How can computational methods (e.g., DFT) evaluate structure-activity relationships in nitro-substituted quinazoline-diones?
- Electronic properties : Calculate dipole moments and frontier molecular orbitals to predict reactivity. For example, C2-symmetrical derivatives exhibit higher polarity (dipole moment ~5.6 D), enhancing solubility and target binding .
- NMR chemical shift modeling : DFT-based simulations (R² = 0.93–0.94 vs. experimental data) correlate substituent effects with spectral features .
- Docking studies : Map nitro-group interactions with biological targets (e.g., thymidylate synthase) to guide analog design .
Q. What experimental design considerations are critical for assessing cytotoxicity across diverse cell lines?
- Cell line selection : Use panels with varying genetic profiles (e.g., SW480 vs. HCT-116) to evaluate specificity .
- Assay validation : Combine MTT (mitochondrial activity) with Annexin-V/PI staining to distinguish cytostatic vs. apoptotic effects .
- Normal cell controls : Include CCD-18Co normal colon cells to rule out nonspecific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
